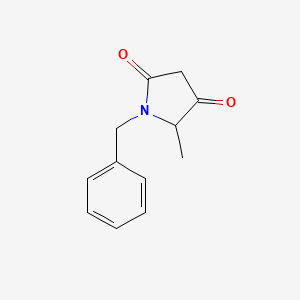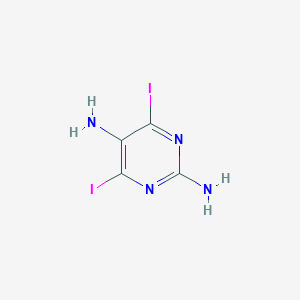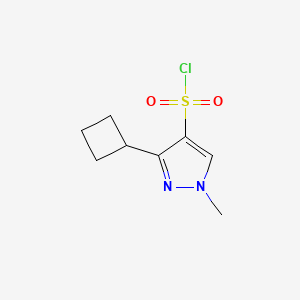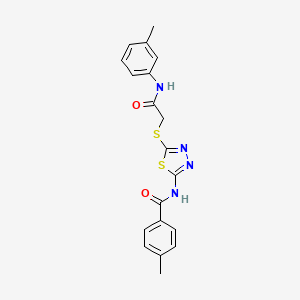![molecular formula C13H15N3O3S B2738743 1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine CAS No. 433322-46-4](/img/structure/B2738743.png)
1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine is a chemical compound with the empirical formula C12H15N3O3 . It is a solid substance and its molecular weight is 249.27 . The compound contains a total of 36 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 1 nitro group .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C12H15N3O3 , and it has a molecular weight of 249.27 .Applications De Recherche Scientifique
Antibacterial Activity and Biofilm Inhibition
Piperazine derivatives have demonstrated significant antibacterial efficacies and biofilm inhibition activities, surpassing those of conventional antibiotics like Ciprofloxacin. For example, certain bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety have shown potent antibacterial properties against various strains including E. coli, S. aureus, and S. mutans, as well as inhibitory activity against MRSA and VRE bacterial strains. These compounds also exhibited excellent biofilm inhibition, suggesting their potential as novel antibacterial agents (Mekky & Sanad, 2020).
Herbicidal Activity and Plant Growth Regulation
Piperazine derivatives have been synthesized and evaluated as potential herbicides and plant growth regulators. These compounds, incorporating a piperazine ring and aryl(thio)carbamoyl groups, have shown notable herbicidal activity against Triticum aestivum and demonstrated cytokinin-like activity, significantly stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova, Yonova, & Ananieva, 2014).
Enzyme Inhibition for Drug Development
Research on piperazine derivatives has identified their potential as enzyme inhibitors, which is crucial for the development of therapeutic agents. For instance, some compounds have been studied for their anti-acetylcholinesterase activity, which is relevant in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Organic Synthesis and Chemical Diversity
Piperazine derivatives serve as versatile intermediates in organic synthesis, enabling the creation of diverse and complex chemical libraries. Their synthesis from chiral amino acids and further transformation into various substituted piperazines exemplifies their utility in constructing compound libraries for drug discovery (Chamakuri et al., 2018).
Propriétés
IUPAC Name |
1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-10(17)14-6-8-15(9-7-14)13(20)11-2-4-12(5-3-11)16(18)19/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZOVCDCAWPUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2738661.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)
![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2738665.png)


![3,4-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2738669.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
methanone](/img/structure/B2738671.png)


![5-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2738678.png)

![2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid](/img/structure/B2738680.png)
